3-Bromo-2-methyl-6-nitroaniline
Overview
Description
3-Bromo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline ring
Scientific Research Applications
3-Bromo-2-methyl-6-nitroaniline is utilized in several scientific domains:
Chemistry: As an intermediate in the synthesis of complex organic molecules and dyes.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-nitroaniline typically involves the nitration of 3-bromo-2-methylaniline. The process begins with the bromination of 2-methylaniline to form 3-bromo-2-methylaniline. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the methyl group can be oxidized under strong oxidative conditions to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.
Major Products:
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Reduction: Formation of 3-Bromo-2-methyl-6-phenylenediamine.
Oxidation: Formation of 3-Bromo-2-carboxy-6-nitroaniline.
Mechanism of Action
The biological activity of 3-Bromo-2-methyl-6-nitroaniline is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and methyl group also contribute to the compound’s overall reactivity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
3-Bromo-2-nitroaniline: Lacks the methyl group, which affects its reactivity and applications.
2-Methyl-6-nitroaniline: Lacks the bromine atom, leading to different chemical behavior and uses.
4-Bromo-2-methyl-6-nitroaniline: Positional isomer with different physical and chemical properties.
Uniqueness: 3-Bromo-2-methyl-6-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups, along with the bromine atom, makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
3-bromo-2-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONGSDRDXYLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735474 | |
Record name | 3-Bromo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860751-71-9 | |
Record name | 3-Bromo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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